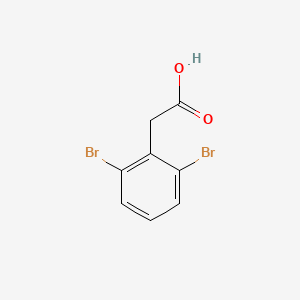

2-(2,6-Dibromophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dibromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKYVLDNDMKQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652334 | |

| Record name | (2,6-Dibromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901310-02-9 | |

| Record name | (2,6-Dibromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dibromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2,6-Dibromophenyl)acetic Acid from 1,3-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delineates a validated multi-step synthetic pathway for the preparation of 2-(2,6-dibromophenyl)acetic acid, a valuable building block in pharmaceutical and materials science, commencing from the readily available starting material, 1,3-dibromobenzene. The synthetic strategy hinges on a crucial directed ortho-metalation (DoM) to overcome the inherent regiochemical challenge posed by the meta-substitution of the precursor. This guide provides a detailed exposition of the theoretical underpinnings, step-by-step experimental protocols, and critical process parameters for each stage of the synthesis. The causality behind experimental choices is thoroughly explained to ensure scientific integrity and reproducibility. All quantitative data is summarized in structured tables, and key transformations are illustrated with diagrams generated using the DOT language for enhanced clarity.

Introduction: Navigating the Synthetic Challenge

The synthesis of this compound from 1,3-dibromobenzene presents a significant regiochemical hurdle. The bromine substituents in 1,3-dibromobenzene are meta-directing with respect to electrophilic aromatic substitution, meaning that direct introduction of a functional group at the C2 position is not feasible using classical methods. Therefore, a more sophisticated approach is required to achieve the desired ortho-substitution pattern.

This guide details a robust synthetic sequence that circumvents this challenge by employing a Directed ortho-Metalation (DoM) strategy. DoM is a powerful technique in modern organic synthesis that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[1][2][3] In this synthesis, one of the bromine atoms in 1,3-dibromobenzene, although a weak directing group, can facilitate ortho-lithiation under specific conditions.

The overall synthetic pathway can be envisioned as follows:

Figure 1: Proposed synthetic pathway for this compound.

Step I: Directed ortho-Metalation and Formylation of 1,3-Dibromobenzene

The cornerstone of this synthesis is the regioselective formylation of 1,3-dibromobenzene at the C2 position. This is accomplished through a Directed ortho-Metalation reaction, where a strong lithium amide base is used to deprotonate the position between the two bromine atoms.

Mechanistic Rationale

While halogens are generally considered weak directing groups for DoM, the presence of two bromine atoms in a meta-relationship creates a sufficiently acidic proton at the C2 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial. LDA is less likely to undergo nucleophilic attack on the bromine atoms and effectively deprotonates the most acidic proton. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The use of 1,3-dibromobenzene in the synthesis of 2,6-dibromobenzaldehyde via lithiation with LDA is a known transformation.[4]

Figure 2: Mechanism of Directed ortho-Metalation and Formylation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dibromobenzene | 235.91 | 23.6 g | 0.1 |

| Diisopropylamine | 101.19 | 11.1 g (15.4 mL) | 0.11 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 8.8 g (9.3 mL) | 0.12 |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |

| Diethyl ether | - | 200 mL | - |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Saturated aq. NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (150 mL) and diisopropylamine (15.4 mL, 0.11 mol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve 1,3-dibromobenzene (23.6 g, 0.1 mol) in anhydrous THF (100 mL).

-

Add the solution of 1,3-dibromobenzene to the LDA solution dropwise over 30 minutes, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add N,N-dimethylformamide (9.3 mL, 0.12 mol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to warm to room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 95:5) to afford 2,6-dibromobenzaldehyde as a white solid.

Step II: Reduction of 2,6-Dibromobenzaldehyde to (2,6-Dibromophenyl)methanol

The next step involves the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dibromobenzaldehyde | 263.92 | 21.1 g | 0.08 |

| Sodium borohydride (NaBH₄) | 37.83 | 3.0 g | 0.08 |

| Methanol | - | 200 mL | - |

| 1 M HCl | - | 50 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Saturated aq. NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Dissolve 2,6-dibromobenzaldehyde (21.1 g, 0.08 mol) in methanol (200 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (3.0 g, 0.08 mol) in small portions over 30 minutes.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M HCl (50 mL) until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield (2,6-dibromophenyl)methanol as a white solid, which can be used in the next step without further purification.

Step III: Cyanation of (2,6-Dibromophenyl)methanol

The conversion of the benzyl alcohol to the corresponding nitrile is a key step in building the acetic acid side chain. This is typically achieved via a two-step process involving conversion of the alcohol to a good leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with a cyanide salt. A more direct approach involves the use of a reagent that can activate the alcohol in situ.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2,6-Dibromophenyl)methanol | 265.94 | 21.3 g | 0.08 |

| Thionyl chloride (SOCl₂) | 118.97 | 11.4 g (7.0 mL) | 0.096 |

| Sodium cyanide (NaCN) | 49.01 | 4.7 g | 0.096 |

| Dimethyl sulfoxide (DMSO), anhydrous | - | 150 mL | - |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Water | - | 200 mL | - |

| Diethyl ether | - | 200 mL | - |

| Saturated aq. NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Preparation of 2,6-Dibromobenzyl Chloride: In a 250 mL round-bottom flask, dissolve (2,6-dibromophenyl)methanol (21.3 g, 0.08 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C and slowly add thionyl chloride (7.0 mL, 0.096 mol).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dibromobenzyl chloride.

-

Cyanation: In a 500 mL round-bottom flask, dissolve the crude 2,6-dibromobenzyl chloride in anhydrous DMSO (150 mL).

-

Add sodium cyanide (4.7 g, 0.096 mol) and stir the mixture at 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into water (200 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 90:10) to yield 2-(2,6-dibromophenyl)acetonitrile.

Step IV: Hydrolysis of 2-(2,6-Dibromophenyl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred to avoid potential side reactions.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2,6-Dibromophenyl)acetonitrile | 274.95 | 19.2 g | 0.07 |

| Sodium hydroxide (NaOH) | 40.00 | 8.4 g | 0.21 |

| Ethanol | - | 100 mL | - |

| Water | - | 100 mL | - |

| Concentrated HCl | - | As needed | - |

| Diethyl ether | - | 200 mL | - |

| Saturated aq. NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 2-(2,6-dibromophenyl)acetonitrile (19.2 g, 0.07 mol) in a solution of sodium hydroxide (8.4 g, 0.21 mol) in water (100 mL) and ethanol (100 mL).

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted nitrile.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This technical guide has outlined a reliable and reproducible multi-step synthesis of this compound from 1,3-dibromobenzene. The key to this successful synthesis is the strategic application of a Directed ortho-Metalation to install a functional group at the sterically hindered C2 position of the dibrominated aromatic ring. Each subsequent step employs well-established and high-yielding transformations to elaborate the side chain to the desired carboxylic acid. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers and drug development professionals in the efficient synthesis of this valuable chemical intermediate.

References

-

Directed ortho Metalation (DoM). Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Directed ortho metalation. Grokipedia. (n.d.). Retrieved from [Link]

-

1,3-Dibromobenzene. Wikipedia. (2023, December 13). Retrieved from [Link]

-

Directed ortho metalation. Wikipedia. (2023, October 29). Retrieved from [Link]

Sources

2-(2,6-Dibromophenyl)acetic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(2,6-Dibromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational dynamics of this compound. Due to significant steric hindrance imposed by the ortho-dibromo substitution, this molecule exhibits unique structural features, particularly a pronounced torsion between the phenyl ring and the acetic acid side chain. This document synthesizes data from analogous chemical structures and outlines the experimental and computational methodologies required for a comprehensive analysis. We will explore spectroscopic characterization, single-crystal X-ray diffraction principles, and computational modeling to elucidate its three-dimensional architecture and energetic landscape. This guide serves as a foundational resource for researchers utilizing this molecule in synthetic chemistry, medicinal chemistry, and materials science.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₆Br₂O₂, is a halogenated derivative of phenylacetic acid.[1][2] Its structure is characterized by a phenyl ring substituted with two bromine atoms at the ortho positions relative to the acetic acid moiety. This substitution pattern is critical as it introduces significant steric strain, which dictates the molecule's preferred conformation and influences its chemical reactivity and intermolecular interactions. While its direct applications are primarily in research and as a synthetic intermediate, its structural motif is related to pharmacologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, which features ortho-dichloro substitution.[3][4][5] Understanding the precise spatial arrangement of this compound is therefore crucial for predicting its behavior in chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [1][6] |

| Molecular Weight | 293.94 g/mol | [1][6] |

| Density | 2.0 ± 0.1 g/cm³ | [6] |

| Boiling Point | 370.5 ± 27.0 °C at 760 mmHg | [6] |

| Flash Point | 177.9 ± 23.7 °C | [6] |

| IUPAC Name | This compound | [1] |

| CAS Number | 901310-02-9 | [2][6] |

Elucidation of Molecular Structure

A multi-technique approach is essential for the unambiguous determination of the molecule's structure, from atomic connectivity to its precise three-dimensional arrangement in space.

Spectroscopic Confirmation

Standard spectroscopic methods are employed to confirm the chemical identity and covalent framework of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for verifying the molecular backbone.

-

¹H NMR : The spectrum is expected to show a singlet for the methylene (-CH₂) protons and a multiplet pattern for the three aromatic protons on the phenyl ring. The carboxylic acid proton (-COOH) would appear as a broad singlet.[7]

-

¹³C NMR : The spectrum would display distinct signals for the carboxyl carbon, the methylene carbon, and the four unique carbons of the dibrominated phenyl ring.

-

-

Infrared (IR) Spectroscopy : IR analysis reveals the presence of key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid dimer, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching.[8]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of 293.94 g/mol and provides insights into fragmentation patterns, which would include the characteristic isotopic signature of two bromine atoms.[1]

Solid-State Structure via X-ray Crystallography

-

Steric Hindrance and Torsional Angle : The defining feature of this molecule is the severe steric clash between the bulky ortho-bromine atoms and the acetic acid side chain. This forces the side chain to rotate significantly out of the plane of the phenyl ring. In the analogous 2-(2-bromophenyl)acetic acid, the carboxyl group is twisted by 76.2° from the benzene ring.[9] For 2-(2,4-dichlorophenyl)acetic acid, this dihedral angle is 70.70°.[10] It is therefore predicted that the dihedral angle in the 2,6-dibromo derivative will be similarly large, likely in the range of 70-85°, to minimize steric repulsion.

-

Intermolecular Interactions : In the crystalline state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups.[9][10] This robust supramolecular synthon is expected to be the primary organizing force in the crystal lattice of this compound.

Caption: Predicted hydrogen-bonded dimer formation in the crystal lattice.

Conformational Analysis: The Impact of Ortho-Substitution

The conformation of this compound is dominated by the energetic penalty associated with the rotation around the C(phenyl)-C(methylene) single bond. The presence of two large substituents at the ortho positions creates a high rotational barrier, severely restricting the molecule's flexibility.

Rotational Barriers and Preferred Conformations

The lowest energy conformation will be one where the acetic acid side chain is twisted away from the phenyl ring to alleviate the steric strain from the bromine atoms. A planar or near-planar conformation is energetically inaccessible. The potential energy surface for rotation around this bond would show deep minima corresponding to the twisted (gauche-like) conformations and very high energy barriers for eclipsed conformations.

Computational Chemistry Approach

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for quantifying the conformational landscape of such sterically hindered molecules.[11][12] A computational workflow allows for the precise calculation of stable conformers and the energy barriers separating them.

Caption: Workflow for computational conformational analysis of the title compound.

This analysis would yield the exact dihedral angle of the minimum energy conformer and the height of the energy barrier (in kcal/mol or kJ/mol) that restricts free rotation, providing a quantitative measure of the molecule's rigidity.

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Single-Crystal X-ray Diffraction

This protocol describes the standard procedure for determining the solid-state structure of the title compound.

-

Crystal Growth :

-

Dissolve this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/petroleum ether) to near saturation.[10]

-

Employ slow evaporation of the solvent at room temperature in a loosely covered vial. Alternatively, vapor diffusion or slow cooling methods can be used.

-

Harvest a single, well-formed, colorless crystal of suitable size (e.g., 0.1-0.3 mm in each dimension).

-

-

Data Collection :

-

Mount the selected crystal on a goniometer head of a modern X-ray diffractometer equipped with a CCD or CMOS detector.

-

Cool the crystal to a low temperature (e.g., 100 K or 113 K) using a nitrogen or helium cryostream to minimize thermal motion.[10]

-

Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a complete dataset of diffraction intensities by rotating the crystal through a series of frames.

-

-

Structure Solution and Refinement :

-

Process the raw data (integration and scaling) using appropriate software (e.g., CrysAlisPro, SAINT).

-

Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT) to locate the positions of the heavy atoms (bromine).

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This process involves refining atomic positions, and anisotropic displacement parameters.

-

Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions before final refinement.[9]

-

The final model is validated by checking R-factors, goodness-of-fit, and residual electron density maps.

-

Protocol 2: DFT-Based Conformational Analysis

This protocol outlines a typical computational approach for exploring the molecule's conformational space.

-

Initial Structure Preparation :

-

Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.[13]

-

-

Geometry Optimization :

-

Submit the structure for full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

-

The optimization should converge to a stationary point on the potential energy surface, representing a local minimum.

-

-

Potential Energy Scan (Torsional Scan) :

-

Define the dihedral angle of interest: Br-C(2)-C(1)-C(methylene).

-

Perform a relaxed PES scan by rotating this dihedral angle in fixed increments (e.g., 10-15 degrees) over a full 360° range. At each step, all other geometric parameters are allowed to relax (optimize).

-

This calculation maps out the energy profile for rotation around the bond.

-

-

Analysis of Results :

-

Plot the relative energy versus the dihedral angle to visualize the rotational profile.

-

Identify the angles corresponding to the energy minima (most stable conformers) and maxima (transition states).

-

The energy difference between the highest maximum and the lowest minimum provides the rotational energy barrier.[14]

-

Perform frequency calculations on the optimized minimum-energy structure to confirm it is a true minimum (no imaginary frequencies).

-

Conclusion

The molecular architecture of this compound is fundamentally governed by the steric repulsion originating from its ortho-dibromo substitution. This leads to a conformation where the acetic acid side chain is significantly twisted out of the plane of the phenyl ring, a feature that can be precisely quantified through X-ray crystallography and computational modeling. The molecule's rigidity and defined three-dimensional shape are critical parameters that will influence its crystal packing, solubility, and potential interactions in a biological context. The methodologies and predictive insights detailed in this guide provide a robust framework for researchers working with this and other sterically demanding molecular systems.

References

- (2,6-Dibromophenyl)acetic acid | CAS#:901310-02-9 | Chemsrc.

-

Kant, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1704. [Link]

-

This compound | CAS 901310-02-9 | AMERICAN ELEMENTS ®. [Link]

- Foord, E. K., et al. (1995). An NMR study of the conformational flexibility of phenyl acetate dissolved in a nematic liquid crystalline solvent. Liquid Crystals, 18(4), 615-621.

-

2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem. [Link]

-

Cimino, G., et al. (2002). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Tetrahedron: Asymmetry, 13(12), 1253-1257. [Link]

-

¹H NMR (CDCl3, 300 MHz) of phenylacetic acid - ResearchGate. [Link]

-

Li, J.-S., et al. (2010). 2-(2,4-Dichlorophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. [Link]

-

Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. [Link]

-

Phenylacetic Acid at BMRB. [Link]

-

2-(2,5-DibroMophenyl)acetic acid - ChemBK. [Link]

- Simple preparation method of 2, 6-dichlorophenylacetic acid - Google P

-

Nagham M. Zaki Dawood, et al. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

-

2-(2,4-Dichlorophenyl)acetic acid - ResearchGate. [Link]

-

A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO) PHENYL] ACETOXY ACETIC ACID - WIPO Patentscope. [Link]

-

SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID - CHEMICAL PROBLEMS. [Link]

-

2,6-Dichlorophenylacetic Acid | CAS No : 6575-24-2 | Pharmaffiliates. [Link]

-

Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. [Link]

-

2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC. [Link]

-

2-(2,6-Dichloroanilino)-2-phenylacetic acid | C14H11Cl2NO2 | CID 4049991 - PubChem. [Link]

-

Computational Analysis and Conformational Modeling for Protein Structure and Interaction | MDPI Books. [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - SciSpace. [Link]

-

2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid N-[(2E)-10-(4-chlorophenyl) - PubChem. [Link]

-

(PDF) Computational methods for exploring protein conformations - ResearchGate. [Link]

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry - ScholarWorks@CWU. [Link]

-

Clonidine - Wikipedia. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 901310-02-9 | 2621-9-23 | MDL MFCD09832981 | 2,6-Dibromophenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 3. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 4. 2,6-二氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. (2,6-Dibromophenyl)acetic acid | CAS#:901310-02-9 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(2-Bromophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(2,4-Dichlorophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Analysis and Conformational Modeling for Protein Structure and Interaction | MDPI Books [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 14. comporgchem.com [comporgchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dibromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(2,6-Dibromophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of widely available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Structural Elucidation Imperative

The precise molecular structure of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to its function and safety. Spectroscopic techniques provide a non-destructive and highly detailed "fingerprint" of a molecule's atomic arrangement. For this compound (Figure 1), a halogenated phenylacetic acid derivative, a thorough spectroscopic characterization is essential to confirm its identity and purity. This guide outlines the predicted spectroscopic features of this molecule and the rationale behind these predictions.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key predicted signals are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet that can exchange with D₂O. |

| ~7.5 | Doublet | 2H | Ar-H (H3, H5) | The two aromatic protons are chemically equivalent due to symmetry and are expected to appear as a doublet, coupled to the H4 proton. |

| ~7.0 | Triplet | 1H | Ar-H (H4) | This aromatic proton is coupled to the two equivalent H3 and H5 protons, resulting in a triplet. |

| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing aromatic ring and carboxylic acid group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[1][2][3] |

| ~138 | Ar-C (C2) | The aromatic carbon attached to the acetic acid moiety. |

| ~133 | Ar-C (C3, C5) | The aromatic carbons bearing hydrogen atoms. |

| ~129 | Ar-C (C4) | The aromatic carbon at the para position. |

| ~128 | Ar-C (C1, C6) | The aromatic carbons directly bonded to the bromine atoms are expected to be shifted upfield due to the heavy atom effect. |

| ~40 | -CH₂- | The methylene carbon, shifted downfield by the adjacent aromatic ring and carbonyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorptions for this compound (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) | The O-H bond of a carboxylic acid exhibits a very broad absorption due to hydrogen bonding.[4] |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) | The carbonyl group of a carboxylic acid typically shows a strong absorption in this region. The dimeric form, common in the solid state, influences the exact position.[4][5] |

| ~1580, ~1550 | Medium-Strong | C=C stretch (aromatic ring) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[5] |

| ~1420 | Medium | C-O-H bend | This bending vibration is characteristic of carboxylic acids. |

| ~750 | Strong | C-Br stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of this compound is C₈H₆Br₂O₂. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Abundance Pattern | Assignment | Rationale |

| 292/294/296 | ~1:2:1 | [M]⁺ | The molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms. |

| 247/249/251 | ~1:2:1 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. |

| 168/170 | ~1:1 | [M - COOH - Br]⁺ | Subsequent loss of a bromine atom from the [M - COOH]⁺ fragment. |

Experimental Protocols

While the data presented is predictive, the following are standard protocols for acquiring the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.

IR Spectroscopy Workflow

Caption: Workflow for IR Spectroscopic Analysis.

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometric Analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer. For a pure solid, this can be done via a direct insertion probe or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected. The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Interpretation: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound. While experimental verification remains the gold standard, these computational and comparative predictions offer valuable insights for researchers in the fields of drug discovery and chemical synthesis. The outlined protocols and workflows provide a framework for the practical characterization of this and similar novel compounds, ensuring a high degree of confidence in their structural identity.

References

-

PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6Br2O2). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). (2,6-Dibromophenyl)acetic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Washington. (n.d.). Common Mass Spec Contaminants. Retrieved from [Link]

-

N/A. (n.d.). NMR spectra 2-13C. Retrieved from [Link]

-

Bruker. (2012). 3 13C NMR 100 MHz Acetic Acid-d4. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(2-Bromophenyl)acetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.4: Functional Groups. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2009). Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of a Dihalogenated Phenylacetic Acid Scaffold

An In-Depth Technical Guide to the Commercial Availability and Purity of 2-(2,6-Dibromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 901310-02-9) is a substituted phenylacetic acid derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The strategic placement of two bromine atoms on the phenyl ring at the 2 and 6 positions creates a unique electronic and steric environment. These bromine atoms are not merely passive substituents; they are functional handles that can be exploited in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. Furthermore, the steric bulk of the ortho-substituents influences the conformation of the acetic acid side chain, which can be critical for achieving specific binding interactions with biological targets.

In the context of drug development, phenylacetic acid derivatives are privileged scaffolds found in numerous biologically active compounds, most notably in non-steroidal anti-inflammatory drugs (NSAIDs). The purity of starting materials like this compound is of paramount importance; impurities can lead to the formation of undesired side products, complicate purification of subsequent intermediates, and introduce potentially toxic components into a drug discovery pipeline. This guide provides a comprehensive overview of the commercial landscape for this reagent, typical purity profiles, and robust analytical and purification methodologies to ensure its suitability for high-stakes research and development applications.

Part 1: Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers that cater to research and bulk-scale needs. Availability can range from small quantities for initial screening to larger, multi-gram orders for scale-up synthesis. When sourcing this material, researchers should consider not only the listed purity but also the supplier's quality control and analytical documentation.

Most suppliers provide a certificate of analysis (CoA) that specifies the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The compound is generally supplied as a solid with the molecular formula C₈H₆Br₂O₂ and a molecular weight of approximately 293.94 g/mol .[1][2][3]

Table 1: Summary of Representative Commercial Suppliers

| Supplier | CAS Number | Stated Purity | Molecular Formula | MDL Number | Notes |

| American Elements | 901310-02-9 | Can be produced in high and ultra-high purity forms (e.g., 99%, 99.9%).[4] | C₈H₆Br₂O₂ | MFCD09832981 | Offers custom specifications and various grades (Reagent, Pharmaceutical).[4] |

| ChemUniverse | 901310-02-9 | 97%[1] | C₈H₆Br₂O₂ | MFCD09832981 | Provides standard research quantities.[1] |

| SynQuest Labs, Inc. | 901310-02-9 | Not specified; contact for details.[2] | C₈H₆Br₂O₂ | MFCD09832981 | Specializes in research chemicals.[2] |

| Parchem | 901310-02-9 | Not specified; typical product specifications available.[3] | C₈H₆Br₂O₂ | Not Listed | Supplier of specialty chemicals.[3] |

Part 2: Purity Assessment - A Multi-Technique Approach

Verifying the purity of a starting material is a non-negotiable step in any synthetic workflow. While suppliers provide a CoA, independent verification is a best practice, especially when initial synthetic attempts yield unexpected results. A combination of chromatographic and spectroscopic techniques provides the most comprehensive purity profile.[5]

The selection of an analytical method is contingent on the specific information required. For routine purity checks, HPLC-UV is often the workhorse. For identifying volatile impurities or confirming structure, GC-MS and NMR are indispensable.[5]

Caption: Decision tree for selecting the appropriate purity analysis method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound.[6] A reversed-phase method using a C18 column is ideal, as it separates compounds based on their hydrophobicity. The aromatic ring provides significant hydrophobicity, while the carboxylic acid group adds polarity.

Principle of Causality: The separation relies on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.[6] A gradient elution, where the mobile phase composition is changed over time (typically from more aqueous to more organic), is effective for resolving impurities with a wide range of polarities. Purity is calculated by the area percentage of the main peak relative to the total area of all detected peaks.[6]

Protocol 1: HPLC Purity Analysis

This protocol is adapted from established methods for similar aromatic carboxylic acids and serves as a robust starting point.[6]

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in ultrapure water. (To 1 L of water, add 1 mL of formic acid). Degas thoroughly.

-

Solvent B: 0.1% Formic Acid in acetonitrile. (To 1 L of acetonitrile, add 1 mL of formic acid). Degas thoroughly.

-

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a 50:50 acetonitrile:water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (Aromatic compounds typically show strong absorbance at this wavelength).

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: Ramp linearly from 30% B to 90% B

-

25-30 min: Hold at 90% B

-

30-31 min: Return to 30% B

-

31-35 min: Hold at 30% B (re-equilibration)

-

-

-

System Validation: Before running the sample, equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides invaluable information on the chemical structure and can be used to detect impurities that have different proton environments from the main compound. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.

Principle of Causality: Each unique proton in the molecule resonates at a characteristic chemical shift. The integration of the signal is directly proportional to the number of protons it represents. Impurities will present as extra peaks in the spectrum. By comparing the integrals of impurity peaks to the main compound's peaks, a molar ratio can be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific compound due to its carboxylic acid group (which may require derivatization to improve volatility), GC-MS is the ideal method for identifying and quantifying residual solvents or other volatile impurities that would not be detected by HPLC.[5]

Part 3: Purification Protocols for High-Purity Applications

If the commercially available purity (e.g., 97%) is insufficient for a sensitive application, a purification step is necessary. Recrystallization is often the most effective and scalable method for crystalline solids like this one.

Caption: Workflow for sourcing, purifying, and verifying the compound.

Protocol 2: Recrystallization

This protocol is based on general principles for purifying aromatic carboxylic acids and may require optimization for the solvent system.[7]

Principle of Causality: Recrystallization works by exploiting the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered out hot).

-

Solvent Selection: Screen for a suitable solvent or solvent system. Good candidates for aromatic acids include aqueous ethanol, toluene, or a heptane/ethyl acetate mixture.[7] The goal is to find a system where the compound is significantly more soluble when hot than when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves completely. Swirl the flask to ensure homogeneity.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures the complete removal of residual solvent.

Conclusion

This compound is a readily available and synthetically versatile reagent. For researchers in drug discovery and materials science, a thorough understanding of its commercial landscape and the methods to verify and improve its purity is essential for experimental success. While suppliers offer various grades, independent verification via HPLC and/or NMR is a critical quality control step. Should the commercially available purity be insufficient, a well-executed recrystallization can readily upgrade the material to meet the stringent requirements of sensitive applications, ensuring the integrity and reproducibility of the research.

References

-

This compound | CAS 901310-02-9 | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]

-

This compound [P81164] . ChemUniverse. Available at: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. CAS 901310-02-9 | 2621-9-23 | MDL MFCD09832981 | 2,6-Dibromophenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 3. parchem.com [parchem.com]

- 4. americanelements.com [americanelements.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Theoretical Analysis of 2-(2,6-Dibromophenyl)acetic Acid: A Guide for Computational Chemistry and Drug Discovery

Introduction: The Significance of Halogenated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial scaffolds for a wide array of biologically active compounds and functional materials.[1] The parent molecule, phenylacetic acid, is a naturally occurring plant hormone (auxin) and a human metabolite of phenylalanine. Its derivatives have been explored for applications ranging from anti-inflammatory drugs like Diclofenac to hPPAR agonists for treating insulin resistance.[2]

The introduction of halogen atoms, particularly bromine, onto the phenyl ring at sterically hindered positions, as in 2-(2,6-Dibromophenyl)acetic acid, dramatically alters the molecule's physicochemical properties. The heavy bromine atoms influence molecular conformation, lipophilicity, and, most critically, the electronic landscape. These changes can enhance binding affinities to biological targets through specific non-covalent interactions like halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.[3][4] Understanding these properties at a quantum-mechanical level is paramount for rational drug design and the development of novel functional materials.

This technical guide provides a rigorous framework for the theoretical investigation of this compound using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, present detailed protocols for key computational analyses, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

Part 1: The Computational Workflow: A Strategic Overview

The theoretical analysis of a molecule like this compound follows a logical progression designed to build a comprehensive understanding from its basic structure to its reactive properties. Each step validates the previous one, ensuring the scientific integrity of the findings.

Caption: A typical workflow for the theoretical analysis of a molecule.

Part 2: Foundational Theory and Method Selection

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule containing heavy atoms like bromine and involving potential non-covalent interactions, the selection of the density functional and basis set is not arbitrary.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules.

-

Expertise & Causality: For halogenated systems, standard functionals like B3LYP can be insufficient as they often fail to adequately describe non-covalent interactions, such as the halogen bonds crucial to our molecule.[3] Therefore, we select the ωB97X-D functional. This is a range-separated hybrid functional that includes an empirical dispersion correction (the "-D" suffix). This inclusion is critical for accurately modeling the weak, long-range van der Waals and dispersion forces that are dominant in halogen bonding and other non-covalent interactions.[3] Alternatives like M06-2X also show excellent performance for these types of systems.[3]

The Basis Set: A Pople-Style Approach

The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Expertise & Causality: We select the 6-311++G(d,p) basis set. Let's break down this choice:

-

6-311G: This is a triple-zeta basis set, providing a more flexible and accurate description of the electron distribution compared to smaller double-zeta sets.

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing anions and weak, non-covalent interactions where electron density is spread over a larger volume.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds and interactions in a molecular environment.

-

Part 3: Core Computational Protocols & Analysis

Here, we detail the step-by-step protocols for the core calculations. These are presented in a generalized format applicable to quantum chemistry software like Gaussian.

Protocol: Geometry Optimization and Frequency Analysis

This is the most fundamental calculation, designed to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).

-

Step-by-Step Methodology:

-

Input Structure: Obtain the initial coordinates of this compound. The PubChem CID is 29940514.[5][6]

-

Construct Input File: Create a text file (.gjf or .com for Gaussian) with the following key components:

-

Route Section (# line): This specifies the calculation type. For this step, it should be #p ωB97XD/6-311++G(d,p) Opt Freq.

-

#p: Requests enhanced print output.

-

ωB97XD/6-311++G(d,p): Our chosen method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization finishes.

-

-

Molecule Specification: This includes the charge (0) and spin multiplicity (1 for a singlet state) followed by the atomic coordinates in Cartesian or Z-matrix format.

-

-

Execution: Run the calculation using the appropriate software command.

-

Validation (Trustworthiness): Upon completion, check the output file. The optimization must converge successfully. Critically, the frequency calculation should yield zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state, not a true minimum, and requires further optimization.

-

-

Data Presentation: Optimized Geometric Parameters

The output will provide the final, low-energy coordinates. From this, we can extract key structural parameters.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Comparative Value (e.g., Diclofenac) |

| Bond Length | C-Br (avg.) | [Predicted Value] | - |

| Bond Length | C=O (carbonyl) | [Predicted Value] | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | [Predicted Value] | ~1.32 Å |

| Bond Angle | Br-C-C-Br | [Predicted Value] | - |

| Dihedral Angle | C-C-C=O | [Predicted Value] | Varies with conformation |

(Note: Predicted values are placeholders and would be populated by the actual calculation output. Comparative values for Diclofenac, a related structure, are provided for context).

Protocol: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

-

Methodology: This analysis is performed on the optimized geometry. The orbital energies are standard output from the DFT calculation.

-

Interpretation:

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A large gap implies high stability and low chemical reactivity. A small gap suggests the molecule is more reactive. Halogen substitution is known to stabilize the LUMO, often reducing the energy gap and increasing reactivity.[4]

-

Caption: Relationship between HOMO, LUMO, and the energy gap.

Protocol: Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides an intuitive guide to the molecule's reactive sites.

-

Methodology: The MEP surface is typically generated as a "cube" file from the DFT wavefunction, which can then be visualized in software like GaussView or Avogadro.

-

Interpretation:

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms of the carboxylic acid. These are sites for nucleophilic attack.

-

σ-hole: A key feature to look for is a region of positive potential on the outer surface of the bromine atoms, which is the basis for halogen bonding.[3]

-

Part 4: Potential Applications and Further Research

The theoretical data derived from these calculations provides a powerful foundation for several applications:

-

Drug Discovery: The MEP and FMO analyses can guide the design of new derivatives with improved binding to specific protein targets. For example, identifying a strong positive σ-hole on the bromine could suggest targeting receptors with electron-rich pockets (e.g., containing backbone carbonyls).

-

Materials Science: Understanding the potential for intermolecular interactions like hydrogen bonding (via the carboxylic acid) and halogen bonding (via the bromines) can inform the design of crystal structures with specific properties.

-

Spectroscopic Characterization: The calculated vibrational frequencies can be used to assign peaks in experimental IR and Raman spectra, providing a robust method for structural confirmation.[7]

Further computational studies could involve simulating the molecule's interaction with a specific biological target through molecular docking or exploring its dynamic behavior in solution using molecular dynamics (MD) simulations.[4]

References

-

Forni, A., & Metrangolo, P. (2013). Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. Available at: [Link]

-

Al-Buriahi, A. K., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PMC - NIH. Available at: [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Available at: [Link]

-

Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]

-

Filimonov, V. D., et al. (2011). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. ResearchGate. Available at: [Link]

-

Chemsrc. (n.d.). (2,6-Dibromophenyl)acetic acid. Chemsrc. Available at: [Link]

-

Sarkadi-Priboczki, E., & Fábián, L. (2011). Toward the Computational Design of Diastereomeric Resolving Agents: An Experimental and Computational Study of 1-Phenylethylammonium-2-phenylacetate Derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. PubChem. Available at: [Link]

-

American Elements. (n.d.). This compound. American Elements. Available at: [Link]

-

Schwan, A. L., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

-

Wang, Y., et al. (2025). Intrinsic Electric Field Triggers Phenol Oxidative Degradation at Microbubble Interfaces. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Available at: [Link]

-

Brooks, C. D., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H6Br2O2). PubChemLite. Available at: [Link]

-

de Oliveira, A. B., et al. (2019). Polymorphs of 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac): Differences from crystallography, Hirshfeld surface, QTAIM and NCIPlots. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C8H6Br2O2 | CID 29940514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

The Genesis of a Blockbuster: An In-depth Technical Guide to the Discovery and History of 2,6-Dihalogenated Phenylacetic Acids

Introduction: From Obscure Intermediate to Pharmaceutical Cornerstone

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, serving as the foundation for a multitude of therapeutic agents. The 2,6-dihalogenated phenylacetic acid core is a prime example of such a scaffold, rising from relative obscurity to become the linchpin in the development of one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 2,6-dihalogenated phenylacetic acids, with a particular focus on the dichloro-derivative that paved the way for the synthesis of diclofenac. We will delve into the foundational research, examine the critical synthetic methodologies, and elucidate the structure-activity relationships that underscore the therapeutic importance of this seemingly simple yet elegant molecular framework. For the researcher, scientist, and drug development professional, this guide aims to provide not only a historical narrative but also actionable, field-proven insights into the chemistry and significance of these pivotal compounds.

The Pioneering Discovery: Stig Holmquist and the Dawn of an Era

The story of 2,6-dihalogenated phenylacetic acids begins not in the bustling laboratories of a pharmaceutical giant, but in the academic setting of the University of Uppsala, Sweden. In 1955, Stig Holmquist, as part of a broader investigation into the auxin-like activity of halogen-substituted aromatic acids, first reported the synthesis of 2,6-dichlorophenylacetic acid.[1] While the initial focus of Holmquist's work was on plant growth regulation, his research laid the crucial groundwork for the future pharmaceutical applications of this compound class. This seminal work established a reproducible method for accessing this key intermediate, a foundational step that would later be leveraged in the pursuit of novel anti-inflammatory agents.

The Leap to Therapeutic Prominence: Sallmann, Pfister, and the Rational Design of Diclofenac

Nearly two decades after Holmquist's initial synthesis, the therapeutic potential of the 2,6-dichlorophenylacetic acid scaffold was realized by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis).[2][3] In their quest for a potent and well-tolerated NSAID, Sallmann and Pfister engaged in a process of rational drug design, analyzing the physicochemical properties of existing anti-inflammatory agents.[3] Their hypothesis centered on the idea that a twisted conformation between two aromatic rings could enhance anti-inflammatory activity.[1]

This led them to the synthesis of diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, in 1973.[2] The two chlorine atoms on the anilino ring of diclofenac play a crucial role in forcing the two phenyl rings into a non-planar, twisted conformation, which is believed to be a key determinant of its high potency.[3][4] This groundbreaking work, which culminated in a widely used therapeutic agent, underscored the importance of the 2,6-dihalogenated phenylacetic acid core as a key building block in medicinal chemistry.

Synthetic Methodologies: A Comparative Analysis of Key Routes

The synthesis of 2,6-dihalogenated phenylacetic acids has evolved over the years, with several viable routes developed to access these important intermediates. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, scalability, cost, and safety considerations. Here, we present a comparative analysis of the most common synthetic strategies.

Route 1: The Classical Three-Step Synthesis from 2,6-Dichlorotoluene

This is a robust and widely employed method for the preparation of 2,6-dichlorophenylacetic acid.[4] The synthesis proceeds through three key steps:

-

Free-Radical Chlorination: 2,6-Dichlorotoluene is subjected to free-radical chlorination to yield 2,6-dichlorobenzyl chloride.

-

Cyanation: The resulting benzyl chloride is then converted to 2,6-dichlorophenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Causality Behind Experimental Choices: This route is favored for its reliability and the relatively low cost of the starting material, 2,6-dichlorotoluene. The use of a free-radical initiator in the chlorination step ensures selective monochlorination at the benzylic position. The subsequent cyanation and hydrolysis are standard, high-yielding transformations in organic synthesis.

Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene

Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride

-

In a reaction vessel equipped for chlorination and UV light exposure, 16.1 g of 2,6-dichlorotoluene is heated to 180°C.

-

Dry chlorine gas is bubbled through the molten starting material under ultraviolet irradiation.

-

The reaction is monitored by the increase in weight, and chlorination is stopped when a weight increase of 3.5 g is achieved.

-

The resulting product mixture is fractionally distilled under vacuum to yield 2,6-dichlorobenzyl chloride as a colorless oil.

Step 2: Synthesis of 2,6-Dichlorophenylacetonitrile

-

In a round-bottom flask equipped with a reflux condenser, 6.5 g of 2,6-dichlorobenzyl chloride is dissolved in 30 ml of alcohol.

-

To this solution, 2.7 g of potassium cyanide is added.

-

The mixture is refluxed for 5 hours.

-

After the reaction is complete, the alcohol is removed by distillation to yield crude 2,6-dichlorophenylacetonitrile.

Step 3: Synthesis of 2,6-Dichlorophenylacetic Acid

-

The crude 2,6-dichlorophenylacetonitrile is refluxed with 1 N sodium hydroxide solution overnight.

-

The reaction mixture is then extracted with ether to remove any unreacted starting material.

-

The aqueous layer is acidified with 2 N hydrochloric acid.

-

The precipitated 2,6-dichlorophenylacetic acid is collected by filtration and can be further purified by recrystallization from aqueous ethanol.[1]

Route 2: Palladium-Catalyzed Carbonylation of 2,6-Dichlorotoluene

A more modern and atom-economical approach involves the direct carbonylation of 2,6-dichlorotoluene using a palladium catalyst.[5] This method offers a more streamlined synthesis, but it requires specialized equipment for handling carbon monoxide gas under pressure.

Causality Behind Experimental Choices: This route is attractive due to its efficiency and reduced number of synthetic steps. The use of a palladium catalyst allows for the direct introduction of the carboxyl group, avoiding the use of toxic cyanide reagents. However, the requirement for high-pressure equipment and the cost of the palladium catalyst can be limiting factors for some applications.

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,6-Dichlorotoluene

-

A high-pressure reactor is charged with 2,6-dichlorotoluene, an alcohol (e.g., ethanol), a palladium catalyst (e.g., palladium chloride), and a ligand (e.g., Xantphos).

-

The reactor is pressurized with carbon monoxide and heated.

-

The reaction mixture is stirred under pressure until the reaction is complete.

-

The resulting ester is then hydrolyzed to 2,6-dichlorophenylacetic acid using standard procedures.

Route 3: Synthesis from Cyclohexanone

A more complex, multi-step synthesis starting from cyclohexanone has also been reported, which proceeds through the formation of 2,2,6,6-tetrachlorocyclohexanone.[6]

Causality Behind Experimental Choices: This route offers an alternative starting material and may be advantageous in certain situations where cyclohexanone is a more readily available or cost-effective precursor. However, the multi-step nature of this synthesis can lead to lower overall yields and increased complexity.

Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic Acid from Cyclohexanone

-

Cyclohexanone is chlorinated to prepare 2,2,6,6-tetrachlorocyclohexanone.

-

The tetrachlorocyclohexanone is then subjected to a condensation reaction with a malonic acid diester.

-

The resulting intermediate undergoes dehydrochlorination, hydrolysis, and rearrangement under alkaline conditions.

-

Finally, acidification and decarboxylation yield 2,6-dichlorophenylacetic acid.[6]

Physicochemical Properties and Structure-Activity Relationship (SAR)

The physicochemical properties of 2,6-dihalogenated phenylacetic acids are crucial to their biological activity. For instance, diclofenac has an acidity constant (pKa) of 4.0 and a partition coefficient of 13.4, which are considered optimal for an effective anti-inflammatory agent.[3]

The 2,6-dihalogen substitution pattern is a key determinant of the pharmacological activity of diclofenac and its analogs. Quantitative structure-activity relationship (QSAR) studies have revealed that the lipophilicity and the angle of twist between the two phenyl rings are critical parameters for activity.[4][7] Optimal activity is associated with halogen or alkyl substituents in both ortho positions of the anilino ring.[4][7]

| Substitution Pattern | Relative Anti-inflammatory Activity | Rationale |

| 2,6-Dichloro | High | Induces a significant twist in the molecular conformation, enhancing binding to the COX enzyme. |

| 2,6-Difluoro | Moderate to High | Fluorine's high electronegativity and small size can influence electronic properties and binding interactions. |

| 2,6-Dibromo | Moderate | Larger halogen size may lead to steric hindrance, affecting the optimal binding conformation. |

| Mono- or no-ortho substitution | Low | Lack of steric hindrance fails to induce the necessary twisted conformation for potent activity.[4][7] |

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic routes discussed, the following diagrams illustrate the key transformations.

Caption: Classical three-step synthesis of 2,6-dichlorophenylacetic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The history of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-(2,6-Dibromophenyl)acetic Acid in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract